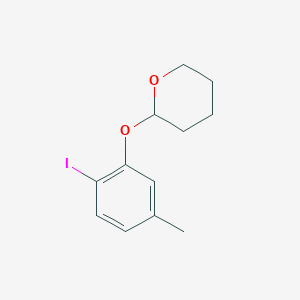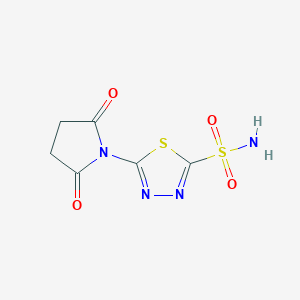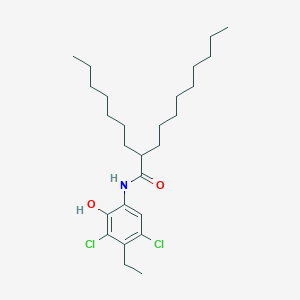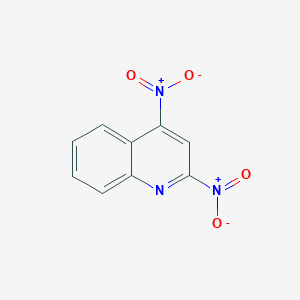
Potassium;methoxymethane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Potassium methoxymethane, also known as potassium methoxide, is an organic compound with the chemical formula CH₃OK. It is the potassium salt of methanol and is commonly used as a strong base and as a catalyst in various chemical reactions. This compound is highly reactive and is typically found in a white to yellowish crystalline powder form.
準備方法
Synthetic Routes and Reaction Conditions
Potassium methoxymethane can be synthesized through several methods:
Reaction of Metallic Potassium with Methanol: This method involves the exothermic reaction of metallic potassium with methanol, releasing equimolar amounts of hydrogen gas[ 2K + 2CH₃OH \rightarrow 2CH₃OK + H₂ ]
Reaction of Potassium Hydride with Methanol: Potassium hydride reacts with methanol to form potassium methoxide and hydrogen gas[ KH + CH₃OH \rightarrow CH₃OK + H₂ ]
Reaction of Potassium Hydroxide with Methanol: This equilibrium reaction produces potassium methoxide and water[ KOH + CH₃OH \rightleftharpoons CH₃OK + H₂O ] The water formed must be continuously removed to drive the reaction to completion.
Industrial Production Methods
On an industrial scale, potassium methoxymethane is produced by decomposing potassium amalgam with methanol. This process involves the chloralkali-electrolysis of potassium chloride to produce potassium amalgam, which is then reacted with methanol. The resulting potassium methoxide solution can be purified by ultrafiltration to remove any metallic mercury impurities .
化学反応の分析
Potassium methoxymethane undergoes various chemical reactions, primarily due to its strong basic nature:
Transesterification: It acts as a catalyst in the transesterification of triglycerides to produce biodiesel.
Nucleophilic Substitution: It can participate in nucleophilic substitution reactions, where it acts as a nucleophile to replace a leaving group in an organic molecule.
Deprotonation: It is used to deprotonate weak acids, forming the corresponding alkoxide and water.
Common reagents and conditions for these reactions include methanol, triglycerides, and various organic substrates. The major products formed depend on the specific reaction but often include esters, alcohols, and other organic compounds.
科学的研究の応用
Potassium methoxymethane has several scientific research applications:
Chemistry: It is used as a strong base in organic synthesis, particularly in the formation of carbon-carbon bonds and the deprotonation of weak acids.
Biology: It is employed in the preparation of various biological compounds and as a reagent in biochemical assays.
Medicine: It is used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Industry: It serves as a catalyst in the production of biodiesel and other industrial chemicals.
作用機序
The primary mechanism of action of potassium methoxymethane involves its strong basicity. It readily donates electrons to accept protons from weak acids, forming the corresponding alkoxide and water. This property makes it an effective catalyst in various chemical reactions, including transesterification and nucleophilic substitution.
類似化合物との比較
Potassium methoxymethane can be compared to other alkoxides, such as sodium methoxide and lithium methoxide. While all these compounds share similar reactivity due to their alkoxide nature, potassium methoxymethane is unique in its higher solubility in methanol and its ability to form more stable solutions. This makes it particularly useful in industrial applications where high solubility and stability are required.
Similar Compounds
- Sodium Methoxide (CH₃ONa)
- Lithium Methoxide (CH₃OLi)
- Potassium Ethoxide (C₂H₅OK)
- Sodium Ethoxide (C₂H₅ONa)
These compounds are also used as strong bases and catalysts in various chemical reactions, but their solubility and stability properties differ, making potassium methoxymethane a preferred choice in certain applications .
特性
CAS番号 |
156119-70-9 |
|---|---|
分子式 |
C2H6KO+ |
分子量 |
85.17 g/mol |
IUPAC名 |
potassium;methoxymethane |
InChI |
InChI=1S/C2H6O.K/c1-3-2;/h1-2H3;/q;+1 |
InChIキー |
UATUUIOCZUPRJO-UHFFFAOYSA-N |
正規SMILES |
COC.[K+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[2-(2-Methoxyphenyl)-1-phenylethyl]acetamide](/img/structure/B14265276.png)


![2-[(3,5-Di-tert-butyl-4-hydroxyphenyl)sulfanyl]acetamide](/img/structure/B14265302.png)



![4-{[3-(4-Amino-3-methylphenyl)propyl]amino}butan-1-OL](/img/structure/B14265336.png)
![1,4-Bis[2-[bis(4-fluorophenyl)methoxy]ethyl]piperazine](/img/structure/B14265339.png)

![[(tert-Butylalumanediyl)dimethanetriyl]tetrakis(trimethylsilane)](/img/structure/B14265344.png)
![9-tert-Butyl-2,4-di(pyrrolidin-1-yl)-6,7,8,9-tetrahydro-5H-pyrimido[4,5-b]indole](/img/structure/B14265352.png)

